molecular formula C16H20O5 B018721 10-Acetoxy-8,9-epoxythymol isobutyrate CAS No. 106009-86-3

10-Acetoxy-8,9-epoxythymol isobutyrate

Cat. No.: B018721
CAS No.: 106009-86-3
M. Wt: 292.33 g/mol
InChI Key: CHFWFMPGEYPRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Acetoxy-8,9-epoxythymol isobutyrate is a natural product found in Inula helenium with data available.

Scientific Research Applications

Methodology Development for Enantiomeric Analysis

A methodology for determining the enantiomeric excess and absolute configuration of natural epoxythymols, including 10-Acetoxy-8,9-epoxythymol isobutyrate, was developed. This method utilized 1,1'-bi-2-naphthol as a chiral solvating agent combined with vibrational circular dichroism measurements and calculations (Arreaga-González et al., 2017).

Antimicrobial Activity

10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a closely related compound, exhibited moderate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Stojakowska et al., 2005).

Antidiarrheal Properties

In a study on Ageratina glabrata, derivatives of this compound were found to possess potent antiamoebic and antigiardial properties, suggesting their role in antidiarrheal applications (Bustos-Brito et al., 2016).

Cytotoxic Activities

In a study exploring thymol derivatives from Eupatorium cannabinum, 9-acetoxy-8,10-epoxythymol 3-O-tiglate, a compound structurally similar to this compound, showed significant cytotoxic activity against various human tumor cell lines, highlighting its potential in cancer research (Chen et al., 2014).

Properties

CAS No.

106009-86-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate

InChI

InChI=1S/C16H20O5/c1-9(2)16(18)21-13-7-10(3)5-6-12(13)15-14(20-15)8-19-11(4)17/h5-7,9,14-15H,8H2,1-4H3

InChI Key

CHFWFMPGEYPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C

Synonyms

10-acetoxy-8,9-epoxythymol isobutyrate
AETIB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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